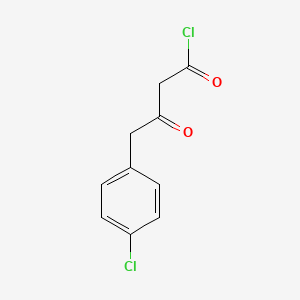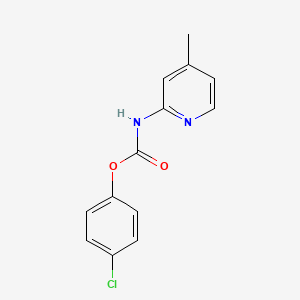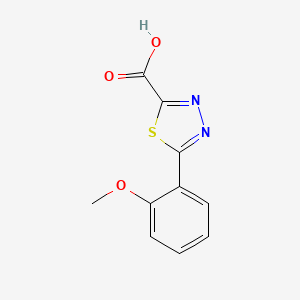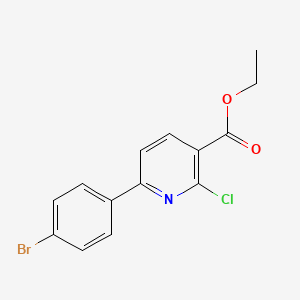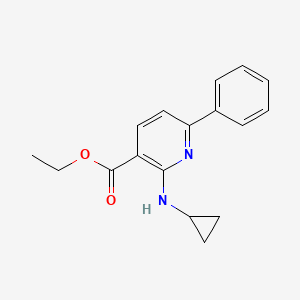![molecular formula C10H7F3N4O B1411012 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide CAS No. 2209527-75-1](/img/structure/B1411012.png)
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Vue d'ensemble
Description
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is a chemical compound with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a diazenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide include:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar structure but lacks the diazenyl group.
3-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Cyanoacetamide: Another precursor used in the synthesis. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBULCSESJZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


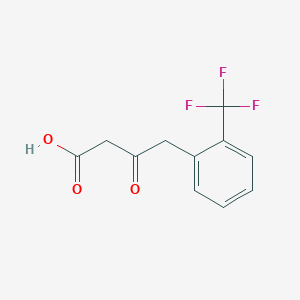

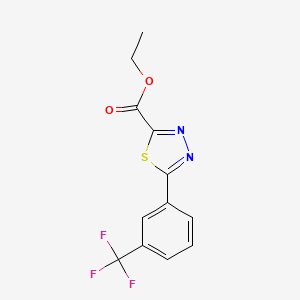
![tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride](/img/structure/B1410934.png)
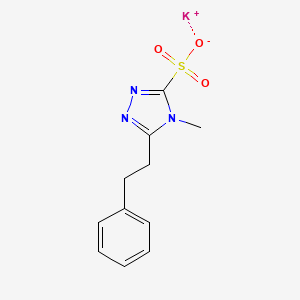
![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1410936.png)

![[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410938.png)
![[2-(But-2-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410940.png)
